

Technical Support Center: Addressing Variability in Soluble AXL (sAXL) ELISA Measurements

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Compound of Interest

Compound Name:	axl protein
CAS No.:	143891-42-3
Cat. No.:	B1174579

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address variability in soluble AXL (sAXL) ELISA measurements.

Section 1: Troubleshooting Guide

This guide addresses common issues encountered during sAXL ELISA experiments in a direct question-and-answer format.

Q1: Why am I observing high background signal in my sAXL ELISA?

High background can obscure specific signals and lead to inaccurate quantification. The most common causes are related to non-specific binding and insufficient washing.

- **Insufficient Washing:** Residual detection antibodies or enzyme conjugates that are not properly washed away will react with the substrate, causing a high background.^[1] Ensure all wells are completely filled and aspirated during each wash step. Increasing the number of washes or the soak time for the wash buffer can also help.^{[1][2]}

- **Improper Blocking:** The blocking buffer is crucial for preventing the non-specific binding of antibodies to the plate surface.[3] If the blocking is ineffective, antibodies can adhere to unoccupied sites on the well, generating a background signal. Consider testing different blocking buffers (e.g., BSA, casein) or increasing the incubation time.[2][3]
- **Contaminated Reagents:** Substrate solutions, in particular, are sensitive to contamination.[4] [5] Always use fresh, colorless substrate and sterile pipette tips and reservoirs to prevent contamination.[5]
- **Excessive Antibody Concentration or Incubation Time:** Using too high a concentration of the detection antibody or incubating for too long can lead to increased non-specific binding.[2][5] It is essential to optimize these parameters for your specific assay.[6]

Q2: My sAXL signal is weak or completely absent. What went wrong?

A weak or absent signal can indicate a problem with one of the critical assay components or steps.

- **Improper Reagent Preparation or Storage:** Ensure all reagents, especially the standard, have not expired and have been stored under the recommended conditions.[7] Many reagents require being brought to room temperature before use; failing to do so can impact reaction kinetics.[7][8] Avoid repeated freeze-thaw cycles of standards and antibodies.[1][4]
- **Incorrect Reagent Order:** ELISAs are sequential assays. Adding reagents in the wrong order will prevent the proper formation of the immunocomplex.[4] Always follow the kit protocol precisely.
- **Suboptimal Antibody Concentrations:** The concentrations of both the capture and detection antibodies are critical for assay sensitivity.[1][6] If you are developing your own assay, these must be carefully titrated.
- **Analyte Concentration Below Detection Limit:** The sAXL concentration in your samples may be too low for the kit to detect.[4] Try running the samples at a lower dilution or concentrating the sample if possible.
- **Inactive Enzyme Conjugate:** The enzyme (e.g., HRP) linked to the detection antibody may have lost activity due to improper storage or the presence of inhibitors like sodium azide in

the wash buffer.[5]

Q3: I'm seeing high variability between my replicate wells (high %CV). How can I improve precision?

High coefficient of variation (%CV) indicates poor reproducibility and can compromise the reliability of your results.

- **Pipetting Inconsistency:** This is a major source of variability.[2][4] Ensure your pipettes are calibrated regularly.[9] When pipetting, use consistent speed and pressure, and ensure the pipette tip is firmly seated.[8] Using a multi-channel pipette for adding reagents can improve consistency across the plate.[1][9]
- **Inadequate Washing:** Inconsistent washing across the plate can leave varying amounts of unbound reagents, leading to variable signals.[2] Automated plate washers can significantly improve washing consistency.[3] If washing manually, ensure all wells are treated identically.
- **Edge Effects:** Wells on the edge of the plate can experience temperature fluctuations and increased evaporation, leading to results that differ from the interior wells.[1][7] To mitigate this, seal the plate during incubations and avoid stacking plates in the incubator.[1][7] For critical samples, it is often recommended to avoid using the outermost wells.[2]
- **Poor Mixing:** Ensure standards and samples are thoroughly but gently mixed before being added to the wells.[2][4]

Q4: My standard curve is poor or non-linear. What are the common causes?

A reliable standard curve is essential for accurate quantification.

- **Errors in Standard Preparation:** Inaccurate reconstitution or serial dilution of the standard is a frequent cause of a poor curve.[4] Double-check all calculations and ensure precise pipetting during the dilution series.[8]
- **Degraded Standard:** The lyophilized standard can degrade if stored improperly or if an aliquot is subjected to multiple freeze-thaw cycles.[4]

- **Incorrect Curve Fit:** Using the wrong mathematical model (e.g., linear vs. 4-parameter logistic fit) for your data can result in a poor curve. Most ELISA data exhibit a sigmoidal relationship and require a non-linear regression.
- **Substrate Reaction Issues:** If the substrate reaction is allowed to proceed for too long, the upper points of the standard curve can become saturated, flattening the top of the curve.[2] Conversely, stopping the reaction too early can lead to a weak signal at the lower end.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most critical pre-analytical factors affecting sAXL measurements?

Pre-analytical variables can account for the majority of laboratory errors and significantly impact results.[10][11] Key factors include:

- **Sample Collection:** The type of collection tube (e.g., with different anticoagulants) can influence results.[12]
- **Sample Processing:** Delays in processing, hemolysis (rupturing of red blood cells), or undue clotting can alter analyte concentrations.[10][12]
- **Storage and Handling:** Repeated freeze-thaw cycles can degrade proteins, including sAXL. [1] Therefore, it is recommended to aliquot samples after collection and before freezing.[4]

Q2: Which sample type (serum vs. plasma) is best for sAXL measurement?

Soluble AXL can be reliably measured in serum and various types of plasma (citrate, EDTA, heparin). However, concentrations can differ between sample types. One study reported mean sAXL concentrations of 66 ng/mL in serum, 66 ng/mL in plasma (EDTA), 64 ng/mL in plasma (heparin), and 56 ng/mL in plasma (citrate). Consistency is key; it is crucial to use the same sample type for all samples within a study to ensure comparability.

Q3: How do I determine the correct dilution factor for my samples?

The optimal dilution factor ensures that the analyte concentration falls within the linear, dynamic range of the standard curve.[6]

- Consult Kit Instructions: Many ELISA kit manuals provide recommended dilution factors for specific sample types (e.g., 1:50 for plasma).[13]
- Pilot Study: If you are working with a new sample type or expect highly variable concentrations, it is best to run a pilot experiment testing a range of serial dilutions for a few representative samples to determine the optimal dilution.

Q4: What are typical sAXL concentrations in healthy individuals?

sAXL levels in healthy individuals can vary. One study measuring serum from ten healthy female donors found a mean sAXL concentration of 58.1 ng/mL, with a range of 37.8 – 89.9 ng/mL. Another pilot study reported a mean of 30.16 ± 1.88 ng/ml in 40 healthy volunteers.[14] It is important to establish a baseline for your specific study population.

Q5: Can the presence of its ligand, Gas6, interfere with the sAXL ELISA?

Yes, this is a possibility. In human blood, sAXL can form a complex with its ligand, Gas6.[13] A sandwich ELISA relies on antibodies binding to specific epitopes on the **sAXL protein**. If the Gas6-sAXL interaction masks these epitopes, it could lead to an underestimation of the total sAXL concentration. The design of the ELISA (i.e., the specific epitopes recognized by the capture and detection antibodies) will determine its susceptibility to this interference.

Section 3: Data Summary Tables

Table 1: Performance Characteristics of Commercial sAXL ELISA Kits

Manufacturer/Kit	Detection Range	Sensitivity	Intra-Assay CV	Inter-Assay CV	Sample Types
Creative Diagnostics (DEIA3185) [15]	0.156 - 10 ng/mL	< 0.094 ng/mL	< 8%	< 10%	Serum, Plasma, Tissue Homogenates
Abcam (ab208987)	31.3 - 2000 pg/mL	9.38 pg/mL	Not specified	Not specified	Plasma, Serum, Urine, Milk
Aviscera Bioscience [16]	0.5 - 32 ng/mL	100 pg/mL	2 - 5%	4 - 8%	Serum, Plasma
AFSBio Inc. (JL14774) [17]	0.312 - 20 ng/mL	0.16 ng/mL	Not specified	Not specified	Human Samples

Table 2: Reported sAXL Concentrations in Various Human Samples

Sample Type	Mean Concentration	Range / Details	Source
Serum (Healthy)	66 ng/mL	-	Abcam
Plasma - Citrate (Healthy)	56 ng/mL	-	Abcam
Plasma - EDTA (Healthy)	66 ng/mL	-	Abcam
Plasma - Heparin (Healthy)	64 ng/mL	-	Abcam
Serum (Healthy)	58.1 ng/mL	37.8 – 89.9 ng/mL	Abcam
Serum (Healthy Volunteers)	30.16 ng/mL	(n=40)	Pilot Study[14]
Serum (Glioblastoma Patients)	30.74 ng/mL	Pre-operative (n=20)	Pilot Study[14]
Urine (Healthy)	271 ng/mL	-	Abcam
Milk (Healthy)	2.45 ng/mL	-	Abcam

Section 4: Key Experimental Protocols

Protocol 1: General Sandwich ELISA Protocol for sAXL Quantification

This protocol provides a general workflow. Always refer to the specific manufacturer's instructions for your kit.

- **Plate Coating:** Dilute the capture antibody in coating buffer. Add 100 μ L to each well of a high-binding 96-well plate. Incubate overnight at 4°C.
- **Washing:** Aspirate the coating solution and wash the plate 3 times with 300 μ L of wash buffer (e.g., PBS with 0.05% Tween-20) per well.
- **Blocking:** Add 200 μ L of blocking buffer (e.g., 1% BSA in PBS) to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.

- Washing: Repeat the wash step as in step 2.
- Sample/Standard Incubation: Prepare serial dilutions of the sAXL standard. Dilute your samples to the predetermined optimal dilution. Add 100 μ L of standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.
- Washing: Repeat the wash step as in step 2.
- Detection Antibody Incubation: Dilute the biotinylated detection antibody in diluent buffer. Add 100 μ L to each well. Incubate for 1-2 hours at room temperature.
- Washing: Repeat the wash step as in step 2.
- Enzyme Conjugate Incubation: Dilute the enzyme conjugate (e.g., Streptavidin-HRP) in diluent buffer. Add 100 μ L to each well. Incubate for 20-30 minutes at room temperature, protected from light.
- Washing: Repeat the wash step, but increase to 5 washes.
- Substrate Development: Add 100 μ L of substrate solution (e.g., TMB) to each well. Incubate at room temperature in the dark for 15-30 minutes, monitoring color development.
- Stop Reaction: Add 50 μ L of stop solution (e.g., 2N H₂SO₄) to each well. The color will change from blue to yellow.
- Read Plate: Read the absorbance of each well at 450 nm within 30 minutes of stopping the reaction. A wavelength correction at 540 nm or 570 nm is often recommended.[\[13\]](#)[\[14\]](#)

Protocol 2: Checkerboard Titration for Antibody Concentration Optimization

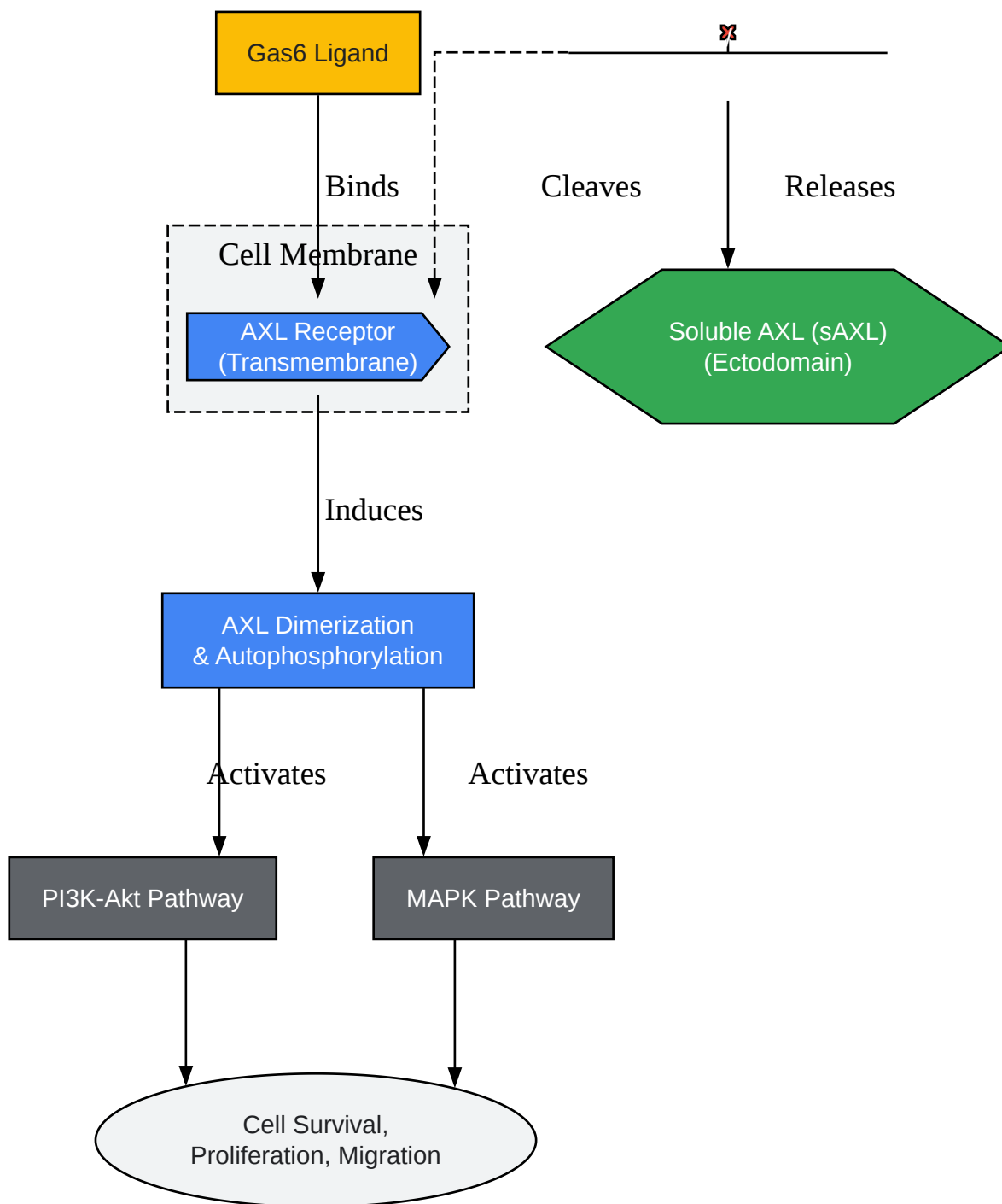
This method is used to determine the optimal concentrations of capture and detection antibodies simultaneously when developing an in-house ELISA.[\[9\]](#)[\[18\]](#)

- Prepare Capture Antibody Dilutions: Prepare several dilutions of the capture antibody (e.g., 0.5, 1, 2, 5 μ g/mL) in coating buffer.
- Coat Plate: Coat columns of a 96-well plate with different concentrations of the capture antibody. For example, columns 1-3 get 0.5 μ g/mL, columns 4-6 get 1 μ g/mL, etc. Incubate

overnight.

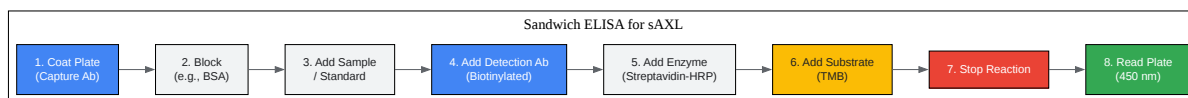
- **Wash and Block:** Wash and block the entire plate as described in the general protocol.
- **Add Analyte:** Add a known high concentration of the sAXL analyte to some rows and a low concentration to other rows. Include a blank (zero analyte) row to assess background.
- **Prepare Detection Antibody Dilutions:** Prepare several dilutions of the detection antibody (e.g., 1:500, 1:1000, 1:5000, 1:10000) in diluent buffer.
- **Add Detection Antibody:** After incubating and washing away the analyte, add the different dilutions of the detection antibody to different rows of the plate.
- **Complete Assay:** Proceed with the remaining ELISA steps (enzyme conjugate, substrate, stop, read).
- **Analyze Results:** Analyze the data to find the combination of capture and detection antibody concentrations that provides the highest signal-to-noise ratio (high concentration analyte signal vs. blank signal) and the best sensitivity (ability to distinguish the low concentration analyte from the blank).^[9]

Section 5: Visual Guides



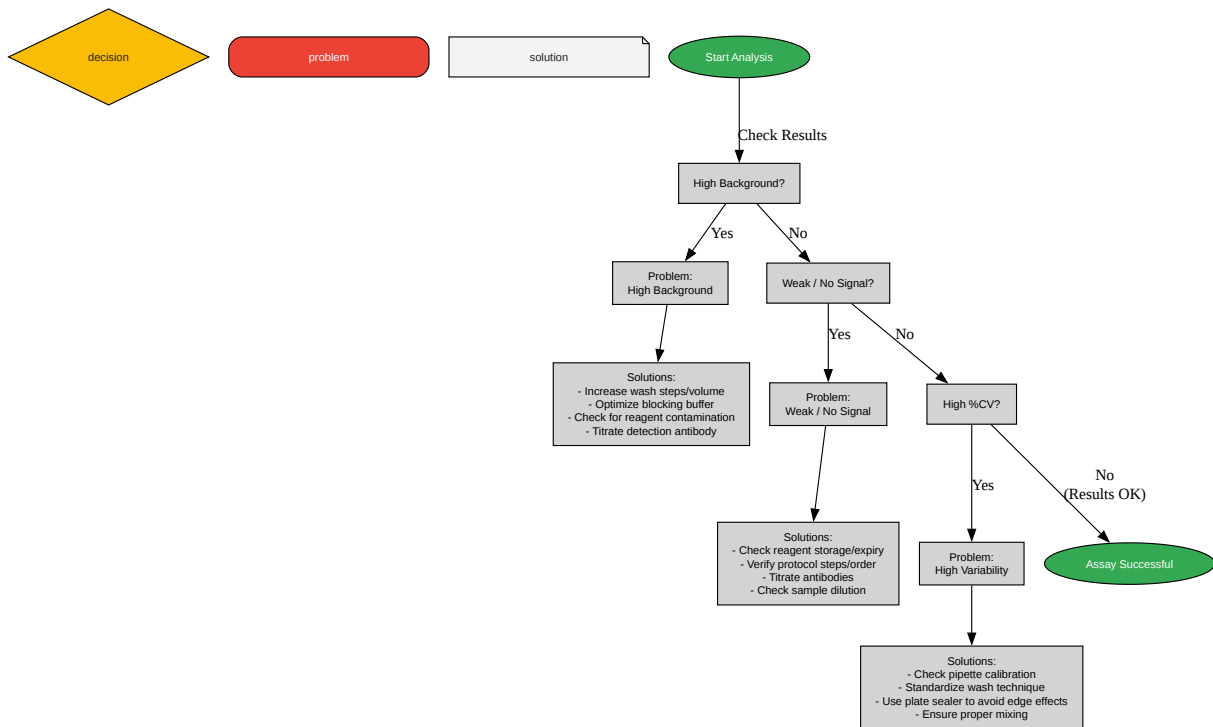
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Caption: AXL signaling is initiated by Gas6 binding, leading to downstream pathway activation. ADAM10/17 sheddases cleave the AXL ectodomain, releasing soluble AXL (sAXL).[14][19]



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Caption: The sequential workflow for a typical sandwich ELISA used to quantify soluble AXL.



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